Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate
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Overview
Description
tert-Butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate includes a fused ring system with oxygen and nitrogen atoms, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a precursor compound containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like chloroform or dichloromethane. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Oxidation: The compound can be oxidized to form a corresponding oxo derivative.
Reduction: Reduction can lead to the formation of a hydroxyl derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological properties. In medicine, it is being explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities .
In the industry, this compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
tert-Butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can be compared to other similar heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and 1,4-oxazines. These compounds share some structural similarities but differ in their specific ring systems and functional groups. The unique combination of oxygen and nitrogen atoms in Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate gives it distinct chemical and biological properties .
Similar compounds include:
- Pyrazolo[3,4-b]pyridines
- 1,4-Oxazines
- 1,3-Oxazines
Properties
IUPAC Name |
tert-butyl (4aR,7aR)-3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGKPNUYHUQQDS-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250994-08-1 |
Source
|
Record name | rac-tert-butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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